molecular formula C15H17NO3S2 B1195759 2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester

2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester

Cat. No. B1195759
M. Wt: 323.4 g/mol
InChI Key: YRMWNJJGZIIGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester is a thiophenecarboxylic acid.

Scientific Research Applications

Environmental Monitoring and Exposure Assessment

Compounds similar to 2-Thiophenecarboxylic acid esters have been studied for their presence in the environment and their potential as biomarkers for exposure assessment. For example, environmental exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), has been monitored through the detection of oxidative metabolites in human urine, suggesting a method for assessing exposure to various environmental chemicals (Silva et al., 2013).

Pharmacokinetics and Metabolism

Understanding the metabolism of chemical compounds is crucial in pharmacology and toxicology. Studies on compounds like mebeverine have shown complete hydrolysis to corresponding acid and alcohol moieties in humans, highlighting the importance of investigating metabolic pathways and potential metabolites of thiophenecarboxylic acid esters for their pharmacological applications (Kristinsson et al., 1994).

Vascular Studies

Research on vascular responses to certain compounds can inform their potential therapeutic applications. For instance, the effect of HN-65021 on angiotensin II-induced vasoconstriction in human forearm vasculature has been studied, suggesting the relevance of exploring similar compounds for vascular effects (Cockcroft et al., 1995).

Analytical Chemistry and Biomarker Development

The development of analytical methods for detecting and quantifying chemical compounds and their metabolites in biological samples is a significant application area. Research on saturated and unsaturated dicarboxylic acids in urine, for example, has improved the understanding of metabolic disorders and the identification of biomarkers for various conditions (Liebich et al., 1980).

properties

Product Name

2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester

Molecular Formula

C15H17NO3S2

Molecular Weight

323.4 g/mol

IUPAC Name

[3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] thiophene-2-carboxylate

InChI

InChI=1S/C15H17NO3S2/c1-10(2)13(19-15(18)12-6-4-8-21-12)14(17)16-9-11-5-3-7-20-11/h3-8,10,13H,9H2,1-2H3,(H,16,17)

InChI Key

YRMWNJJGZIIGOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CS1)OC(=O)C2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester
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2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester
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2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester
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2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester

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